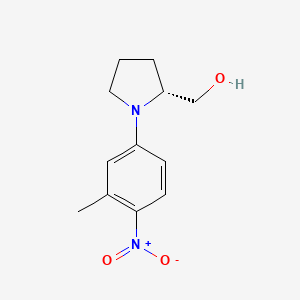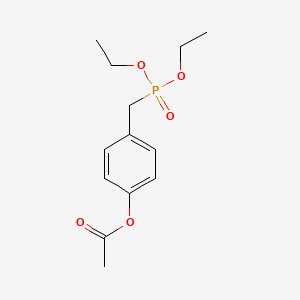
(2S)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoic acid, also known as (2S)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoic acid (TBDMABA), is an organic compound that has been extensively studied in the scientific community due to its unique properties. TBDMABA is a chiral compound, meaning that it has two enantiomers, or mirror images. It is a derivative of butyric acid and is used in a variety of research applications.
Mecanismo De Acción
TBDMABA acts as a chiral catalyst in a variety of enzyme-catalyzed reactions. It has been shown to increase the rate of a reaction by increasing the concentration of the substrate, thus allowing for faster reaction times. Additionally, it can be used to selectively activate certain enzymes, which can be used to control the stereoselectivity of a reaction.
Biochemical and Physiological Effects
TBDMABA has been shown to have a variety of biochemical and physiological effects on the body. It has been used to study the effects of drugs on the liver, as well as the effects of certain hormones on the brain. It has also been used to study the effects of certain drugs on the nervous system, as well as to study the effects of certain compounds on the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of TBDMABA in laboratory experiments has several advantages. It is relatively easy to synthesize and can be used in a variety of applications. Additionally, it is highly stable and can be stored for long periods of time without degradation. However, it is also important to note that TBDMABA is a chiral compound and its enantiomers may have different effects on the body. Therefore, it is important to use the correct enantiomer in order to obtain the desired results.
Direcciones Futuras
The use of TBDMABA in research is continuing to expand, and there are a number of potential future directions for its use. These include the development of new synthetic methods for its synthesis, the study of its effects on various systems in the body, and the development of new pharmaceuticals and other compounds based on its structure. Additionally, further research into the use of TBDMABA as a chiral catalyst in enzyme-catalyzed reactions could lead to the development of new and improved catalysts for use in industrial applications.
Métodos De Síntesis
TBDMABA can be synthesized through several methods, including a two-step process involving the reduction of 4-bromo-2-methyl-2-butanol with sodium borohydride and the subsequent reaction of the resulting alcohol with dimethylamine in the presence of sulfuric acid. This method is the most common and widely used method for the synthesis of TBDMABA.
Aplicaciones Científicas De Investigación
TBDMABA has a wide range of scientific applications, including the study of enzyme-catalyzed reactions, the synthesis of chiral compounds, and the study of the pharmacological effects of drugs. It has also been used in the synthesis of pharmaceuticals and other organic compounds.
Propiedades
IUPAC Name |
(2S)-2-(dimethylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-8(12)6-7(9(13)14)11(4)5/h7H,6H2,1-5H3,(H,13,14)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETDQCFFXBFGHQ-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid](/img/structure/B6614828.png)
![methyl bicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6614836.png)
![N-[2-(3-bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide](/img/structure/B6614845.png)

![4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one](/img/structure/B6614858.png)




![4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6614891.png)


